5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide
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Overview
Description
5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a fluoroaniline moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of a thioamide with a haloketone under acidic conditions. The fluoroaniline moiety is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the thiazole derivative with 2-hydroxybenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoroaniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antifungal and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]-2-hydroxybenzamide
- 5-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide
- 5-[2-(2-methoxyanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide
Uniqueness
5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide is unique due to the presence of the fluoroaniline moiety, which can enhance its biological activity and stability
Properties
Molecular Formula |
C16H12FN3O2S |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C16H12FN3O2S/c17-11-3-1-2-4-12(11)20-16-19-8-14(23-16)9-5-6-13(21)10(7-9)15(18)22/h1-8,21H,(H2,18,22)(H,19,20) |
InChI Key |
GNRBUVBFPQAAOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC=C(S2)C3=CC(=C(C=C3)O)C(=O)N)F |
Origin of Product |
United States |
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